(3-amino-5-fluoro-2-methylphenyl)methanol
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Overview
Description
(3-amino-5-fluoro-2-methylphenyl)methanol is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-5-fluoro-2-methylphenyl)methanol typically involves multi-step organic reactions. One common method is the reduction of a corresponding nitro compound, such as (3-nitro-5-fluoro-2-methylphenyl)methanol, using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) in ethanol (EtOH) as a solvent . Another approach involves the nucleophilic substitution of a halogenated precursor with an amino group under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-amino-5-fluoro-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-amino-5-fluoro-2-methylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-amino-5-fluoro-2-methylphenyl)methanol involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their functions. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-amino-5-fluoro-2-methylphenyl)ethanol
- (3-amino-5-fluoro-2-methylphenyl)propane
- (3-amino-5-fluoro-2-methylphenyl)butane
Uniqueness
(3-amino-5-fluoro-2-methylphenyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the same benzene ring, which allows for diverse chemical reactivity and potential biological activity. The fluorine atom further enhances its properties by increasing its stability and influencing its interactions with biological targets.
Properties
IUPAC Name |
(3-amino-5-fluoro-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNLQUUYILMLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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